molecular formula C23H23N3O2 B11675356 3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11675356
M. Wt: 373.4 g/mol
InChI Key: SRWUERIPMYKJEZ-UHFFFAOYSA-N
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Description

3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a complex organic compound with the molecular formula C23H23N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of barbituric acid with aldehydes and amines under specific conditions. This reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration, crystallization, or chromatography techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-10-(3,4-DIMETHYLPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to its specific substitution pattern on the pyrimidoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-butyl-10-(3,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C23H23N3O2/c1-4-5-12-25-22(27)19-14-17-8-6-7-9-20(17)26(21(19)24-23(25)28)18-11-10-15(2)16(3)13-18/h6-11,13-14H,4-5,12H2,1-3H3

InChI Key

SRWUERIPMYKJEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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